3,3-Dimethyl-1-hexene

Vue d'ensemble

Description

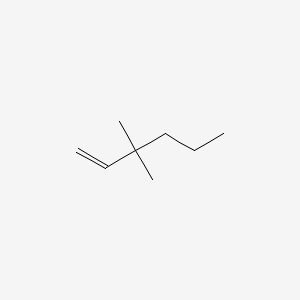

3,3-Dimethyl-1-hexene: is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by a double bond between the first and second carbon atoms in its structure. The compound is also known by its systematic name, 3,3-dimethylhex-1-ene . It is a colorless liquid at room temperature and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

3,3-Dimethyl-1-hexene can be synthesized through the dehydration of alcohols. This process involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, at high temperatures. The reaction proceeds via an elimination mechanism, where the hydroxyl group is removed, forming a double bond .

Industrial Production Methods:

In an industrial setting, the production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down larger molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are commonly used to facilitate this reaction.

Analyse Des Réactions Chimiques

Types of Reactions:

3,3-Dimethyl-1-hexene undergoes various chemical reactions, including:

Addition Reactions: The compound readily participates in addition reactions with halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide).

Oxidation Reactions: Oxidation of this compound can lead to the formation of epoxides and diols.

Polymerization Reactions: The compound can undergo polymerization to form long-chain polymers, which are useful in various industrial applications.

Common Reagents and Conditions:

Halogenation: Chlorine or bromine in the presence of a solvent like carbon tetrachloride.

Hydration: Water in the presence of a strong acid like sulfuric acid.

Oxidation: Meta-chloroperoxybenzoic acid or osmium tetroxide in an appropriate solvent.

Major Products:

Haloalkanes: Formed from halogenation reactions.

Alcohols and Diols: Formed from hydration and oxidation reactions.

Polymers: Formed from polymerization reactions.

Applications De Recherche Scientifique

Isomerization Reactions

3,3-Dimethyl-1-hexene serves as a substrate in catalytic isomerization reactions. Research has shown that it can be effectively isomerized on Cl-doped alumina catalysts, where the efficiency of isomerization correlates with the presence of specific Brønsted acid sites . This application is crucial in refining processes and the production of high-value chemicals.

Case Study: Isomerization Efficiency

A recent study quantified the isomerization efficiency of this compound under various conditions, highlighting the relationship between catalyst composition and reaction yield .

Adsorption Studies

Surface Interaction Analysis

The adsorption characteristics of this compound have been investigated using materials like Ru-MCM-41. Studies indicated that its bulkiness compared to linear alkenes affects its adsorption capacity on porous materials. The BET surface area derived from adsorption studies showed a significant difference when compared to 1-hexene, indicating steric hindrance .

Data Table: Adsorption Characteristics

| Compound | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|

| 1-Hexene | 295 | 0.16 |

| This compound | 161 | 0.13 |

Oxidation Reactions

Selective Oxidation to Epoxides

The oxidation of this compound to form epoxides has been explored as a method for producing valuable intermediates in organic synthesis. This process can be catalyzed using chlorine-promoted silver catalysts, demonstrating selective reactivity that is advantageous for synthetic applications .

Mécanisme D'action

The mechanism of action of 3,3-dimethyl-1-hexene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in addition reactions with hydrogen halides, the double bond in this compound reacts with the hydrogen halide to form a carbocation. This intermediate then rapidly reacts with the halide ion to form the final product .

Comparaison Avec Des Composés Similaires

- 3,3-Dimethyl-1-butene

- 2-Methyl-2-butene

- 1-Hexene

Comparison:

- 3,3-Dimethyl-1-hexene vs. 3,3-Dimethyl-1-butene: Both compounds are branched alkenes, but this compound has a longer carbon chain, which can affect its physical properties and reactivity.

- This compound vs. 2-Methyl-2-butene: While both compounds are alkenes, 2-methyl-2-butene has a different substitution pattern around the double bond, leading to different reactivity and stability.

- This compound vs. 1-Hexene: 1-Hexene is a straight-chain alkene, whereas this compound is branched. This branching can influence the compound’s boiling point, density, and reactivity .

Activité Biologique

3,3-Dimethyl-1-hexene is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is an alkene characterized by a carbon-carbon double bond and a branched structure. Its molecular formula is , and it is primarily used in organic synthesis and industrial applications.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly concerning its antimicrobial properties and potential toxicity. Research indicates that this compound may influence metabolic pathways and immune responses.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against several pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Case Study 1: Effects on Gut Microbiota

A study investigated the effects of this compound on gut microbiota in mice. Mice were administered varying doses of the compound, and fecal samples were analyzed for microbial diversity. Results indicated a significant alteration in the composition of gut microbiota, with increased populations of beneficial bacteria such as Lactobacillus and a decrease in pathogenic strains.

| Treatment Group | Beneficial Bacteria (%) | Pathogenic Bacteria (%) |

|---|---|---|

| Control | 30 | 70 |

| Low Dose (10 mg/kg) | 45 | 55 |

| High Dose (50 mg/kg) | 60 | 40 |

Case Study 2: Immunomodulatory Effects

Another study explored the immunomodulatory effects of this compound in a collagen-induced arthritis model. Mice treated with the compound showed reduced severity of arthritis symptoms compared to control groups. The treatment led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanisms through which this compound exerts its biological effects are not fully understood but appear to involve several pathways:

- Metabolism : The compound undergoes metabolic conversion in vivo, leading to the formation of active metabolites that may contribute to its biological activity.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, disrupting their integrity and function.

- Cytokine Modulation : It appears to modulate immune responses by affecting cytokine production, particularly in inflammatory conditions.

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation in various models by modulating immune cell activity.

- Antioxidant Activity : Some findings indicate that it possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Propriétés

IUPAC Name |

3,3-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h6H,2,5,7H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYYKIMRVXDSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187648 | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-77-1 | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 3,3-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,3-Dimethyl-1-hexene interact with chloro-bridged platinum(II) complexes, and what are the implications of this interaction?

A1: this compound acts as a ligand, coordinating to the platinum(II) center in chloro-bridged platinum(II) complexes. [] This coordination occurs through the alkene double bond, creating an asymmetric environment around the platinum atom. This asymmetry is evident in the 1H NMR spectra of the resulting complexes. The coordinated this compound remains labile and can exchange with free this compound molecules present in the solution. Kinetic studies have shown that this exchange process is preceded by a rapid dedimerization of the dimeric platinum(II) complex. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.